molecular formula C9H12O2 B13822818 6-Oxaspiro[4.5]dec-7-EN-9-one CAS No. 462647-54-7

6-Oxaspiro[4.5]dec-7-EN-9-one

Cat. No.: B13822818
CAS No.: 462647-54-7
M. Wt: 152.19 g/mol
InChI Key: COFKQHKWIGRVSQ-UHFFFAOYSA-N
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Description

6-Oxaspiro[4.5]dec-7-EN-9-one is a chemical compound characterized by its unique spirocyclic structure. This compound is part of the oxaspiro family, which is known for its diverse applications in various fields of science and industry. The molecular formula of this compound is C9H12O2 .

Preparation Methods

The synthesis of 6-Oxaspiro[4.5]dec-7-EN-9-one typically involves a series of organic reactions. One common method is the Prins/pinacol cascade process, which uses aldehydes and 1-(4-hydroxybut-1-en-2-yl)cyclobutanol as starting materials . This reaction is catalyzed by Lewis acids and proceeds under controlled conditions to yield the desired spirocyclic product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

6-Oxaspiro[4.5]dec-7-EN-9-one undergoes various chemical reactions, including:

Scientific Research Applications

6-Oxaspiro[4.5]dec-7-EN-9-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, particularly in enzyme-substrate interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 6-Oxaspiro[4.5]dec-7-EN-9-one involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, influencing cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

6-Oxaspiro[4.5]dec-7-EN-9-one can be compared with other similar compounds in the oxaspiro family, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the absence of additional functional groups, making it a versatile intermediate in various chemical reactions and applications.

Properties

IUPAC Name

6-oxaspiro[4.5]dec-7-en-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c10-8-3-6-11-9(7-8)4-1-2-5-9/h3,6H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COFKQHKWIGRVSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CC(=O)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587812
Record name 6-Oxaspiro[4.5]dec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

462647-54-7
Record name 6-Oxaspiro[4.5]dec-7-en-9-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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